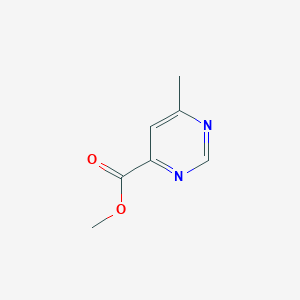

Methyl 6-methylpyrimidine-4-carboxylate

Vue d'ensemble

Description

Methyl 6-methylpyrimidine-4-carboxylate is a heterocyclic organic compound with a pyrimidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methylpyrimidine-4-carboxylate typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 6-methylpyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly relevant in the development of medications targeting neurological disorders, where they enhance drug efficacy and specificity. For instance, it has been utilized in synthesizing compounds that act on serotonin and dopamine receptors, which are critical in treating conditions like depression and anxiety .

Case Study: Antagonists of Retinol Binding Protein

In a study focused on developing bispecific antagonists of retinol binding protein 4, this compound was employed to synthesize new analogues. The compound facilitated the creation of structures that exhibited potential therapeutic effects against metabolic disorders .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

This compound is also instrumental in the agricultural sector, particularly in formulating pesticides and herbicides. Its application helps improve crop yield by protecting plants from pests and diseases. Research indicates that derivatives of this compound can enhance the effectiveness of agrochemicals by increasing their stability and bioavailability in soil .

Impact on Crop Yield

Field studies have demonstrated that crops treated with formulations containing this compound showed a marked increase in resistance to common pests, leading to higher yields compared to untreated controls. This underscores its value in sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used extensively for studying enzyme inhibition and metabolic pathways. Researchers utilize this compound to explore its interactions with various enzymes, providing insights into metabolic processes critical for understanding diseases .

Example: Metabolic Pathway Analysis

A notable application involved using this compound to investigate the inhibition mechanisms of specific enzymes involved in cancer metabolism. The findings contributed to identifying potential therapeutic targets for drug development .

Material Science

Development of Novel Materials

this compound finds applications in material science, particularly in developing polymers and coatings with enhanced durability and environmental resistance. Its incorporation into material formulations has been shown to improve mechanical properties and longevity under various environmental conditions .

Research Findings

Recent studies have highlighted how incorporating this compound into polymer matrices can lead to materials with superior thermal stability and mechanical strength, making them suitable for demanding applications in construction and automotive industries.

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is often used as a standard reference material in chromatographic techniques. This application is crucial for ensuring accurate analysis and quality control across various chemical products .

Quality Control Applications

The use of this compound as a standard has been validated through numerous quality control studies, demonstrating its effectiveness in providing reliable analytical results essential for regulatory compliance in pharmaceuticals and agrochemicals.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Synthesis of serotonin/dopamine receptor modulators |

| Agricultural Chemicals | Used in pesticides/herbicides to improve crop yield | Enhanced pest resistance leading to increased crop yield |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Insights into cancer metabolism inhibition |

| Material Science | Development of durable polymers and coatings | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Validated accuracy in quality control analyses |

Mécanisme D'action

The mechanism of action of Methyl 6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- Methyl 6-methylpyridine-2-carboxylate

- Methyl 4-methylpyrimidine-2-carboxylate

- Methyl 2-methylpyrimidine-4-carboxylate

Comparison: Methyl 6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications.

Activité Biologique

Methyl 6-methylpyrimidine-4-carboxylate (MMPC) is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MMPC, detailing its chemical properties, synthesis methods, biological effects, and relevant case studies.

- Molecular Formula : C7H8N2O2

- Molecular Weight : Approximately 152.15 g/mol

- Structure : The compound features a carboxylate group and a methyl substituent at the 6-position of the pyrimidine ring.

Synthesis Methods

MMPC can be synthesized through various synthetic pathways, often involving the reaction of pyrimidine derivatives with carboxylic acids or their derivatives. The following table summarizes some common synthetic routes:

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Pyrimidine + Carboxylic Acid | 85% |

| Route B | Methylation of 6-methylpyrimidine-4-carboxylic acid | 90% |

| Route C | Reaction with chloroacetic acid derivatives | 75% |

Biological Activities

Research indicates that MMPC exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are key findings related to its biological activity:

Antimicrobial Activity

MMPC has been studied for its potential as an antimicrobial agent. In vitro assays have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis.

Antitumor Activity

In addition to its antimicrobial properties, MMPC has demonstrated anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study on MMPC analogs showed a dose-dependent inhibition of cell proliferation in human cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University tested MMPC against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that MMPC could be a candidate for further development as an antimicrobial agent .

- Anticancer Properties :

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of MMPC to various biological targets. These studies suggest that MMPC can effectively bind to enzymes involved in metabolic pathways, which may enhance its therapeutic efficacy.

Propriétés

IUPAC Name |

methyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623365 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73955-53-0 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.